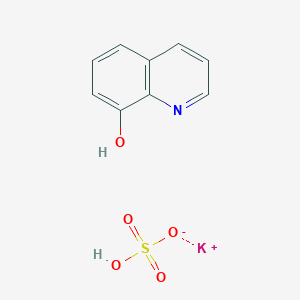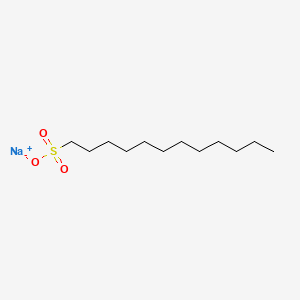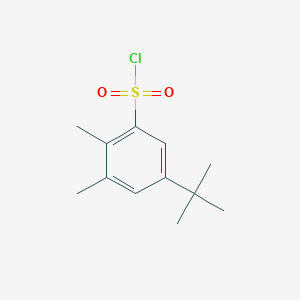
5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride
Übersicht
Beschreibung
5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 339370-16-0 . It has a molecular weight of 260.78 and its IUPAC name is 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride is1S/C12H17ClO2S/c1-8-6-10 (12 (3,4)5)7-11 (9 (8)2)16 (13,14)15/h6-7H,1-5H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride include a molecular weight of 260.78 and a linear formula of C12H17ClO2S .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
- 5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride plays a role in phosphine-catalyzed annulation processes, contributing to the synthesis of various organic compounds (Andrews & Kwon, 2012).
- It is involved in the synthesis of persistent 1σ3,3σ3‐diphosphaallyl cations, demonstrating its utility in creating complex organic molecules with potential applications in materials science (Martin, Baceiredo, & Bertrand, 2004).
Organic Chemistry and Reaction Mechanisms
- The compound is crucial in studying the mechanisms of solvolysis reactions, providing insights into the stability and reactivity of tert-butyl cations, a key area in organic chemistry (Gajewski, 2001).
- It has been used in the study of tert-butylsulfinyl chloride reactions, enhancing the understanding of radical pair mechanisms in organic chemistry (Bleeker & Engberts, 2010).
Materials Science and Polymer Research
- Research on aromatic bishalides, including derivatives of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride, has contributed to the development of poly(arylene ether ketone)s with specific thermal and mechanical properties, relevant in materials science (Yıldız et al., 2001).
Biochemistry and Medicinal Chemistry
- The compound is instrumental in synthesizing GABA-gated chloride ion channel blockers, aiding in the development of neuropharmacological agents (Snyder et al., 1995).
Environmental Chemistry
- It is also relevant in environmental chemistry, particularly in the analysis of oxygenate compounds in water, where it plays a role in the trace analysis of substances like ethanol and MTBE (Cassada et al., 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2S/c1-8-6-10(12(3,4)5)7-11(9(8)2)16(13,14)15/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWPKUNQVPGULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-2,3-dimethylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



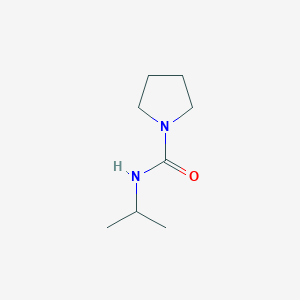
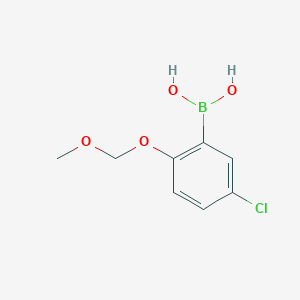
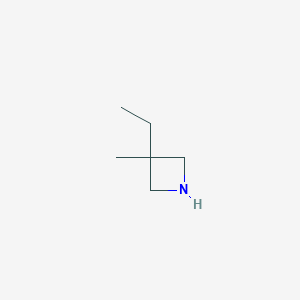
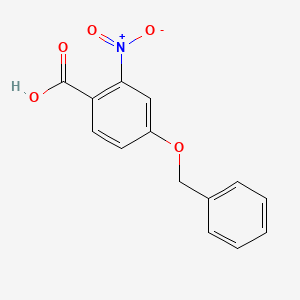
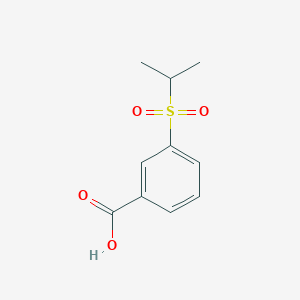

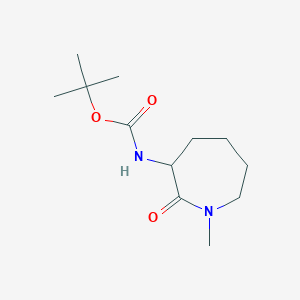
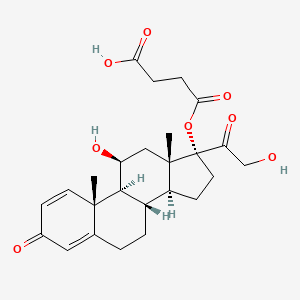
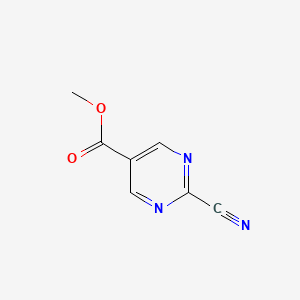
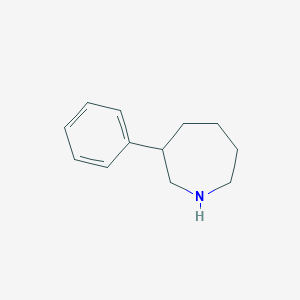
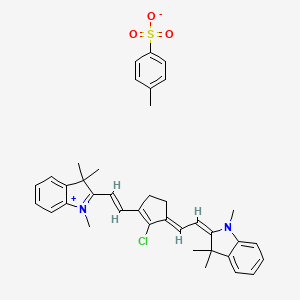
![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)
